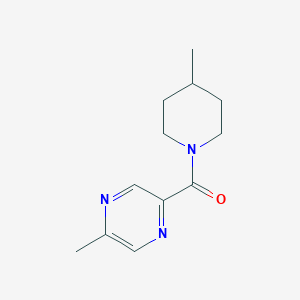
1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule, also known as MQPA, belongs to the class of pyrrole-2-carboxamide derivatives and has been extensively studied for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of protein kinases and the modulation of gene expression. 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide has been found to inhibit the activity of various protein kinases, including AKT, ERK, and JNK. Additionally, it has been shown to modulate the expression of various genes involved in cell growth and survival.
Biochemical and Physiological Effects:
1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide has been found to have diverse biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, which are essential processes for tumor metastasis. Additionally, 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide has been found to induce autophagy, a process that plays a crucial role in maintaining cellular homeostasis. 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide has also been shown to have anti-inflammatory activity, making it a potential therapeutic agent for various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide in lab experiments is its potent activity against cancer cells. It has been found to be effective against various cancer cell lines, making it a promising candidate for cancer therapy. Additionally, 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide has been shown to have low toxicity in normal cells, making it a safe compound for therapeutic use.
However, there are some limitations to using 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide in lab experiments. One of the significant limitations is its poor solubility in water, which can make it challenging to administer in vivo. Additionally, the exact mechanism of action of 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide is not fully understood, making it difficult to optimize its therapeutic potential fully.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide. One of the significant areas of research is the optimization of its therapeutic potential. This includes the identification of its precise mechanism of action and the development of more efficient synthesis methods. Additionally, research on the combination of 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide with other anti-cancer agents may lead to more potent and effective cancer therapies.
Conclusion:
1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide is a promising compound with diverse biological activities. Its potent anti-cancer activity and low toxicity in normal cells make it a potential candidate for cancer therapy. However, further research is needed to optimize its therapeutic potential and fully understand its mechanism of action.
Synthesemethoden
The synthesis of 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide involves the reaction of 8-chloroquinoline with methylpyrrole-2-carboxylic acid in the presence of a coupling reagent. The resulting product is then purified using column chromatography to obtain pure 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide. This method has been optimized to produce 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide in high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide has shown promising results in various scientific research applications. One of its most significant applications is in the field of cancer research. Studies have shown that 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide has potent anti-cancer activity against various cancer cell lines, including breast, prostate, and lung cancer. It has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle.
Eigenschaften
IUPAC Name |
1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-18-10-4-8-13(18)15(19)17-12-7-2-5-11-6-3-9-16-14(11)12/h2-10H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYUYCDUEJARLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7513683.png)

![3-methyl-1'-propylspiro[1H-quinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B7513695.png)

![2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B7513725.png)

![3-[2-(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7513733.png)
![2-cyclopent-2-en-1-yl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7513748.png)



![6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7513785.png)
![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)